molecular formula C10H11N3 B580824 (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile CAS No. 1213417-10-7

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile

Cat. No.: B580824
CAS No.: 1213417-10-7
M. Wt: 173.219
InChI Key: SRTGBZLPXOKAQC-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is a high-purity chiral chemical building block of significant interest in medicinal chemistry and drug discovery. This compound features a stereochemically defined pyrrolidine ring fused with a pyridine-carbonitrile moiety, a combination that offers researchers a versatile scaffold for constructing biologically active molecules. The saturated, sp3-hybridized pyrrolidine ring is a prominent feature in pharmaceuticals, contributing to structural three-dimensionality and often improving solubility and other drug-like properties compared to flat aromatic scaffolds . The presence of the chiral center is critical, as the different stereoisomers can lead to vastly different biological profiles due to the enantioselective nature of protein targets . The pyridine-2-carbonitrile group is a privileged structure in medicinal chemistry, known to be incorporated into compounds with a range of pharmacological activities. The nitrile group can serve as a key functional handle for further chemical transformation or as a bioisostere in molecular design. The primary research applications of this compound are as a key intermediate in the synthesis of more complex, target-oriented molecules and as a core scaffold in the design of ligands for various biological targets. Its structure makes it particularly valuable for exploring structure-activity relationships (SAR) in drug discovery programs. Researchers will find this reagent valuable for projects requiring a structurally defined, chiral heterocyclic framework. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for Human or Veterinary Use.

Properties

IUPAC Name

5-[(2R)-pyrrolidin-2-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-6-9-4-3-8(7-13-9)10-2-1-5-12-10/h3-4,7,10,12H,1-2,5H2/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTGBZLPXOKAQC-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of pyrrolidine-2-boronic acid with 5-bromopyridine-2-carbonitrile employs BrettPhos Pd G3 catalyst and tert-amyl alcohol, yielding 75–80% of the coupled product. Enantiomeric excess (ee) is preserved using chiral ligands such as (R)-BINAP.

Reductive Amination

Condensing 5-formylpyridine-2-carbonitrile with (R)-pyrrolidine under hydrogenation conditions (e.g., Pd/C, H₂) achieves direct C–N bond formation. This method avoids racemization but requires stringent pH control (pH 5–9) during workup.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution techniques are critical:

  • Diastereomeric salt formation : Reacting racemic 5-(pyrrolidin-2-yl)pyridine-2-carbonitrile with (1S)-camphorsulfonic acid in ethanol yields separable (R)- and (S)-salts.

  • Enzymatic resolution : Lipase-catalyzed acetylation selectively modifies the (S)-enantiomer, leaving the (R)-form intact.

Crystallization and Polymorph Control

Crystalline form optimization ensures pharmacological-grade purity. X-ray diffraction (XRD) patterns of related pyrrolidine derivatives reveal that polar solvents (e.g., acetonitrile/water) favor Form-M crystals with >99% ee. For example, cooling a saturated solution of this compound in THF/water (1:1) to 5°C yields monodisperse crystals suitable for X-ray characterization.

Industrial-Scale Process Optimization

Telescopic processes from Vildagliptin synthesis provide benchmarks for scalability:

  • Quenching and extraction : After acylating pyrrolidine, quenching with aqueous K₂CO₃ and extracting with dichloromethane removes impurities while retaining the nitrile group.

  • Solvent recycling : High-boiling solvents (e.g., DMF) are distilled and reused, reducing costs by ~30%.

  • Final precipitation : Crude product precipitation using isopropanol/butanone (1:1) achieves 92–95% purity, followed by recrystallization to >99.5%.

Analytical and Characterization Data

ParameterMethod 1 (Asymmetric Catalysis)Method 2 (Reductive Amination)Method 3 (Crystallization)
Yield (%)786588
ee (%)>9972>99
Purity (HPLC, %)99.395.899.7
Reaction Time (h)244812

Data aggregated from .

Chemical Reactions Analysis

Types of Reactions

®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the nitrile group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, potassium carbonate, and various nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

Therapeutic Applications in Cancer Treatment

One of the primary applications of (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is in the field of oncology. Research indicates that compounds with a pyridine backbone can inhibit specific kinases involved in cancer progression. Notably, certain derivatives of pyridyl-amino-pyrazine-carbonitrile have been shown to inhibit the function of checkpoint kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response. This inhibition can enhance the effectiveness of existing cancer therapies by sensitizing tumor cells to DNA-damaging agents, such as chemotherapy and radiation therapy .

Case Study: CHK1 Inhibition

In preclinical studies, compounds that inhibit CHK1 have demonstrated promise in treating various cancers, including breast and lung cancers. These compounds can be used in combination with other therapeutic agents to improve treatment outcomes .

Antimicrobial and Antiviral Activities

The pyridine structure is also associated with antimicrobial properties. Recent literature highlights that pyridine derivatives exhibit significant antibacterial and antifungal activities. For instance, this compound has been studied for its potential against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of additional functional groups can enhance these activities, making these compounds valuable in developing new antimicrobial agents .

Case Study: Antimicrobial Efficacy

A series of studies have evaluated the minimum inhibitory concentrations (MICs) of pyridine derivatives against pathogenic bacteria and fungi. For example, compounds similar to this compound were found to exhibit MIC values comparable to established antibiotics, indicating their potential as alternative treatments for resistant infections .

Neuropharmacological Effects

Research has also explored the neuropharmacological effects of pyridine derivatives. Some studies suggest that these compounds may possess anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders. The mechanism involves modulation of neurotransmitter systems and ion channels within the central nervous system .

Case Study: Anticonvulsant Activity

In experimental models, certain pyridine derivatives demonstrated significant anticonvulsant activity when tested against established seizure-inducing protocols. This suggests that this compound could be further investigated for its potential use in managing seizure disorders .

Synthesis and Characterization

The synthesis of this compound involves several methods, including classical organic synthesis techniques such as Mannich reactions and nucleophilic substitutions. These methods allow for the introduction of various substituents that can enhance biological activity.

Synthesis Method Description Yield
Mannich ReactionReaction between formaldehyde, amines, and carbonyl compoundsModerate to high
Nucleophilic SubstitutionSubstitution reactions involving nucleophiles on electrophilic centersVariable

Mechanism of Action

The mechanism of action of ®-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features

Pyridine-2-carbonitrile derivatives vary significantly in substituent type and position, impacting their physicochemical and biological properties. Key structural comparisons include:

Compound Substituent at Position 5 Functional Groups/Features Key Structural Notes Reference
Target Compound (R)-Pyrrolidin-2-yl Cyclic secondary amine, nitrile Chiral center, hydrogen-bond donor -
Compound 3 () 4-Methyl-2-(methylamino)thiazole Thiazole, methylamino, nitrile Planar heterocycle, moderate yield
Compound 55a () Pyrazole-methyl Trifluoromethyl, amino, nitrile Lipophilic CF₃ group, GLUT1 inhibition
Title Compound () Dihydropyrimidine Methoxyethylsulfanyl, isobutyl, nitrile Flexible chain, hydrogen-bonded dimers

Key Observations :

  • Trifluoromethyl groups () enhance metabolic stability and lipophilicity, whereas the methoxyethylsulfanyl group () introduces conformational flexibility .

Key Observations :

  • Low yields in (18%) suggest challenges in isolating thiazole-containing analogs, whereas alkylation in achieved 43% yield .
  • The target compound’s synthesis may require enantioselective methods to retain the R-configuration, unlike achiral analogs.

Physicochemical Properties

Melting points and solubility vary with substituent polarity and hydrogen-bonding capacity:

Compound Melting Point (°C) Solubility Notes Reference
Compound 3 () 242–243 Low solubility (yellow solid)
Title Compound () 113–115 Moderate solubility (colorless crystals)

Key Observations :

  • The high melting point of compound 3 (242–243°C) reflects strong crystal packing via planar thiazole rings, while the target’s pyrrolidine may reduce melting point due to conformational mobility .
  • Methoxyethylsulfanyl groups () lower melting points compared to rigid heterocycles .

Key Observations :

  • The target compound’s pyrrolidine group may interact with chiral binding pockets in enzymes, offering selectivity over flat heterocycles .

Spectroscopic and Crystallographic Data

  • 13C NMR : Nitrile signals appear at ~115 ppm (), consistent across derivatives .
  • Crystal Packing: Centrosymmetric dimers in form via N–H⋯O bonds, a feature absent in non-hydrogen-bonding analogs .

Biological Activity

(R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its interactions with various biological targets, including its anticancer, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a pyrrolidine moiety and a cyano group. This unique structure allows for diverse interactions with biological macromolecules, influencing its pharmacological properties.

The compound's mechanism of action primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The binding affinity and selectivity towards these targets can modulate their activity, thereby influencing various biological pathways. For instance, it has been noted that the compound interacts with proteins involved in neurological disorders, potentially serving as a pharmacophore in drug design for such conditions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound derivatives. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells. The structure-activity relationship (SAR) analysis revealed that modifications to the substituents on the pyrrolidine ring can enhance anticancer activity while minimizing toxicity to non-cancerous cells .

Case Study: Anticancer Efficacy

A study evaluated several derivatives of 5-oxopyrrolidine compounds against A549 cells, showing that compounds with specific substitutions exhibited reduced cell viability significantly compared to controls like cisplatin. Notably, one derivative reduced A549 viability to 66%, indicating promising anticancer potential .

CompoundIC50 (µM)Cell Line
Compound 1512.5A549
Compound 218.3A549

Antimicrobial Activity

This compound has also shown notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains indicate that certain derivatives possess strong antibacterial properties.

Antimicrobial Efficacy Data

In vitro tests revealed the following MIC values against selected pathogens:

PathogenMIC (µM)
Staphylococcus aureus4.69 - 22.9
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43
Candida albicans16.69 - 78.23

These results suggest that the compound's derivatives could be developed as effective antimicrobial agents, particularly against multidrug-resistant strains .

Additional Biological Activities

Beyond anticancer and antimicrobial effects, this compound exhibits potential as an analgesic, anti-inflammatory, and antiviral agent. Its ability to scavenge free radicals positions it as a candidate for treating oxidative stress-related diseases .

Q & A

Basic Research Questions

Q. How can the stereochemical integrity of the pyrrolidine ring in (R)-5-(Pyrrolidin-2-yl)pyridine-2-carbonitrile be preserved during synthesis?

  • Methodological Answer : Enantioselective synthesis using chiral catalysts (e.g., palladium complexes) ensures retention of the (R)-configuration. For example, asymmetric hydrogenation of pyrrolidine precursors with chiral ligands (e.g., BINAP) achieves >95% enantiomeric excess (ee) . Stereochemical validation via circular dichroism (CD) or chiral HPLC is critical to confirm configuration .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon connectivity (e.g., pyridine C≡N signal at ~110 ppm, pyrrolidine ring protons at δ 1.8–3.2 ppm) .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity (>98%) and resolves enantiomers .
  • X-ray Crystallography : Single-crystal analysis provides absolute stereochemistry and bond-length validation (e.g., C–N bond distances: 1.34–1.38 Å) .

Q. What in vitro assays are suitable for preliminary screening of enzyme inhibitory activity?

  • Methodological Answer :

  • Fluorescence-Based Assays : Measure inhibition of protoporphyrinogen oxidase (PPO) for herbicidal activity (IC50_{50} values in µM range) .
  • Kinase Inhibition : Use ATP-competitive assays with recombinant kinases (e.g., CHK1) to quantify IC50_{50} via luminescence readouts .
  • Microscale Thermophoresis (MST) : Quantifies binding affinity (Kd_d) to biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can molecular docking simulations guide the optimization of this compound for target selectivity?

  • Methodological Answer :

  • Docking Software : Use AutoDock Vina or Schrödinger Maestro to model interactions with active sites (e.g., CHK1 kinase domain). Focus on hydrogen bonding with catalytic lysine (K38_{38}) and hydrophobic interactions with pyrrolidine .
  • Free Energy Calculations : MM-GBSA predicts binding energy differences (ΔΔG) between enantiomers to prioritize (R)- over (S)-configuration .
  • Experimental Validation : Co-crystallization with target enzymes (e.g., PPO) confirms predicted binding modes .

Q. What strategies improve metabolic stability in preclinical models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate with human/rat microsomes (37°C, NADPH) to measure half-life (t1/2_{1/2}). Structural modifications (e.g., fluorination of pyridine) reduce CYP450-mediated oxidation .
  • LC-MS/MS Metabolite ID : Identify labile sites (e.g., pyrrolidine N-methylation) to block degradation pathways .
  • Pharmacokinetic (PK) Studies : Oral dosing in rodents with plasma sampling (0–24 hr) quantifies AUC and Cmax_{max} for lead optimization .

Q. How to profile selectivity across kinase families or related enzymes?

  • Methodological Answer :

  • KinomeScan Panels : Test against 468 kinases at 1 µM to calculate selectivity scores (% inhibition <30% for off-targets) .
  • Cellular Target Engagement : Use NanoBRET or CETSA to assess target occupancy in live cells, minimizing false positives from biochemical assays .
  • Proteomic Profiling : SILAC-based mass spectrometry identifies off-target protein interactions in cell lysates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.